6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
IACS-8968 is a dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). It has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IACS-8968 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts .
Industrial Production Methods
Industrial production of IACS-8968 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
IACS-8968 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the compound with other atoms or groups
Common Reagents and Conditions
Common reagents used in the reactions of IACS-8968 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of IACS-8968 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound .
Scientific Research Applications
IACS-8968 has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the mechanisms of IDO and TDO inhibition.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic applications in treating diseases related to IDO and TDO activity, such as cancer and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
IACS-8968 exerts its effects by inhibiting the activity of IDO and TDO, enzymes involved in the catabolism of tryptophan. By blocking these enzymes, IACS-8968 can modulate the levels of tryptophan and its metabolites, affecting various biological processes and pathways. The compound’s molecular targets include the active sites of IDO and TDO, where it binds and prevents the enzymes from catalyzing their reactions .
Comparison with Similar Compounds
Similar Compounds
IACS-8968 R-enantiomer: The R-enantiomer of IACS-8968, which also inhibits IDO and TDO.
IACS-8968 S-enantiomer: The S-enantiomer of IACS-8968, with similar inhibitory properties
Uniqueness
IACS-8968 is unique due to its dual inhibitory action on both IDO and TDO, making it a valuable tool for studying the combined effects of these enzymes. Its high potency and selectivity further distinguish it from other similar compounds .
Properties
IUPAC Name |
6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMTZODMRPHSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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